![molecular formula C13H16BrIN2O3 B1376917 4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-C]pyridine CAS No. 1305325-14-7](/img/structure/B1376917.png)
4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-C]pyridine
Overview
Description
4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-C]pyridine is a heterocyclic compound with a wide range of applications in science and technology. It is an aromatic compound with a unique structure that makes it useful in various fields, such as pharmaceuticals, agriculture, materials science, and biochemistry. This compound has recently gained attention due to its potential use in various areas, such as drug development, catalysis, and as a biopesticide.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of oxazolo[4,5-c]pyridine derivatives from precursors like 4-bromo-3-pivaloylaminopyridine demonstrates the utility of brominated pyridine compounds in creating complex heterocycles through microwave-assisted cyclization strategies. Such compounds are crucial intermediates for further chemical transformations, including the creation of 6-azaindole derivatives, showcasing their versatility in organic synthesis (Tjosaas, Kjerstad, & Fiksdahl, 2008).
Utility in Polymerization and Sensing Applications
Specifically designed fluorene compounds, starting from brominated intermediates, have been employed as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids, highlighting the role of such chemicals in developing sensing materials. This research underscores the potential for creating sensitive and selective sensors for environmental and biological applications (Han et al., 2020).
Anticancer Activity
The synthesis and evaluation of 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones, incorporating halogenated pyridines as key intermediates, have led to the identification of compounds with moderate antitumor potential. This demonstrates the importance of such chemical scaffolds in medicinal chemistry for the development of new therapeutic agents (Rostom, Faidallah, & Al-Saadi, 2011).
Coordination Chemistry and Material Science
In coordination chemistry, brominated and halogenated pyridines are used to synthesize novel ligands and complexes, which are studied for their structural properties and potential applications in catalysis and material science. For example, chromium(III) complexes with terdentate ligands derived from brominated pyridines have shown promising results in ethylene polymerization, indicating their importance in industrial chemistry (Hurtado et al., 2009).
properties
IUPAC Name |
4-bromo-2-tert-butyl-7-(dimethoxymethyl)-6-iodo-[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrIN2O3/c1-13(2,3)12-16-7-8(20-12)6(11(18-4)19-5)10(15)17-9(7)14/h11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRZDFDEOGMTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(N=C(C(=C2O1)C(OC)OC)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrIN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-C]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



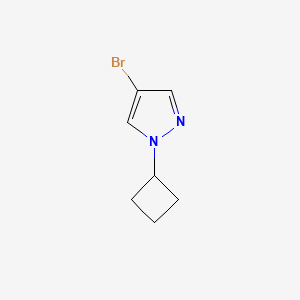
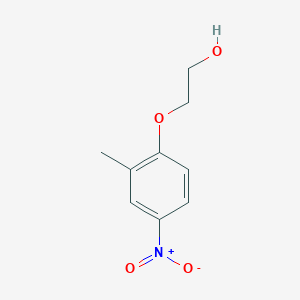
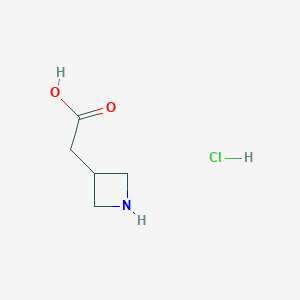
![3-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B1376840.png)



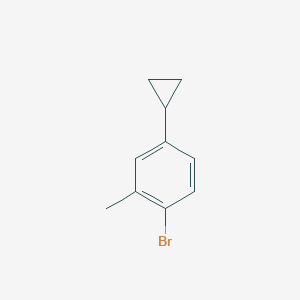


![4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole](/img/structure/B1376851.png)
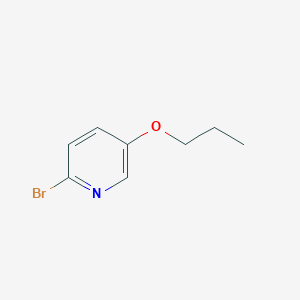

![Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B1376857.png)